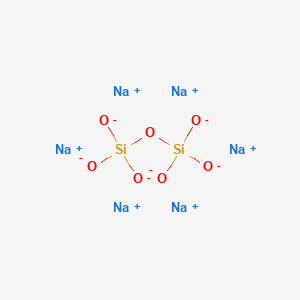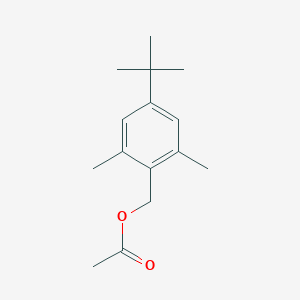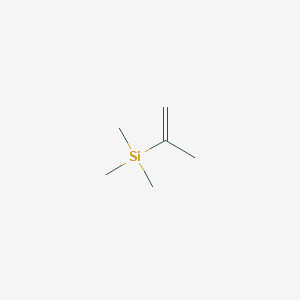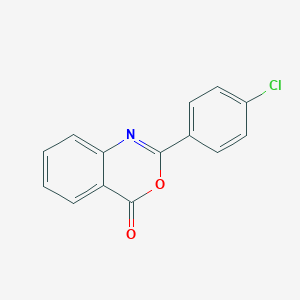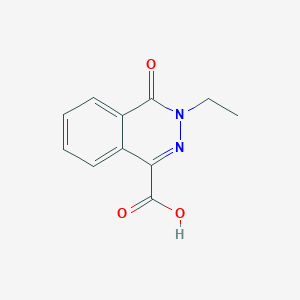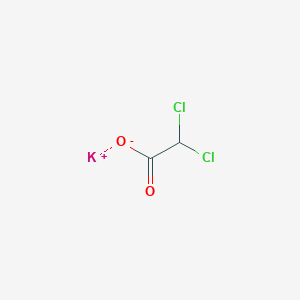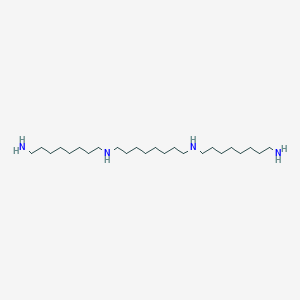
N,N'-Bis(8-aminooctyl)-1,8-octanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-Bis(8-aminooctyl)-1,8-octanediamine, also known as BOA, is a type of diamine that has been extensively studied for its potential applications in various fields of science. BOA is a symmetrical molecule with two 8-aminooctyl groups attached to each end of an octanediamine backbone.
Mecanismo De Acción
The mechanism of action of N,N'-Bis(8-aminooctyl)-1,8-octanediamine is not fully understood, but it is believed to interact with the cell membrane and promote the uptake of molecules into the cell. This compound has also been shown to interact with proteins and alter their conformation, which may contribute to its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to have antimicrobial activity against various bacteria and fungi. In addition, this compound has been shown to have anti-inflammatory activity, which may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N,N'-Bis(8-aminooctyl)-1,8-octanediamine is its ability to enhance the cellular uptake of molecules, which may be useful in drug delivery systems. However, this compound can be toxic to cells at high concentrations, which may limit its use in some experiments. Additionally, this compound can interact with proteins and alter their conformation, which may complicate the interpretation of some experiments.
Direcciones Futuras
There are many potential future directions for research on N,N'-Bis(8-aminooctyl)-1,8-octanediamine. One area of interest is the development of this compound-based drug delivery systems. This compound could also be used as a building block for the synthesis of new polymers and dendrimers with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Métodos De Síntesis
N,N'-Bis(8-aminooctyl)-1,8-octanediamine can be synthesized using a two-step process. In the first step, octanediamine is reacted with 8-bromooctan-1-ol in the presence of a base such as potassium carbonate to produce 8-(octan-1-yl)octan-1-ol. In the second step, the resulting alcohol is reacted with 1,8-diaminooctane in the presence of a base such as sodium hydride to produce this compound.
Aplicaciones Científicas De Investigación
N,N'-Bis(8-aminooctyl)-1,8-octanediamine has been extensively studied for its potential applications in various fields of science. In the field of materials science, this compound has been used as a building block for the synthesis of various polymers and dendrimers. This compound has also been studied for its potential applications in drug delivery systems, as it has been shown to enhance the cellular uptake of drugs.
Propiedades
Número CAS |
15518-46-4 |
|---|---|
Fórmula molecular |
C24H54N4 |
Peso molecular |
398.7 g/mol |
Nombre IUPAC |
N'-[8-(8-aminooctylamino)octyl]octane-1,8-diamine |
InChI |
InChI=1S/C24H54N4/c25-19-13-7-1-3-9-15-21-27-23-17-11-5-6-12-18-24-28-22-16-10-4-2-8-14-20-26/h27-28H,1-26H2 |
Clave InChI |
BUAXPJUHZWUIDV-UHFFFAOYSA-N |
SMILES |
C(CCCCNCCCCCCCCNCCCCCCCCN)CCCN |
SMILES canónico |
C(CCCCNCCCCCCCCNCCCCCCCCN)CCCN |
Sinónimos |
N,N'-Bis(8-aminooctyl)-1,8-octanediamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



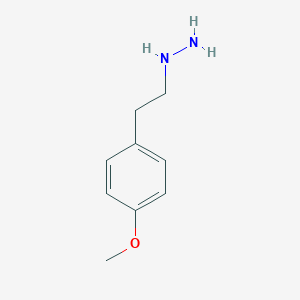
![Pyridine, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B101573.png)
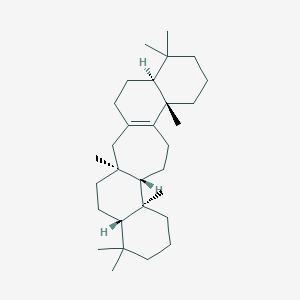
![Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt](/img/structure/B101577.png)
![5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one](/img/structure/B101578.png)

